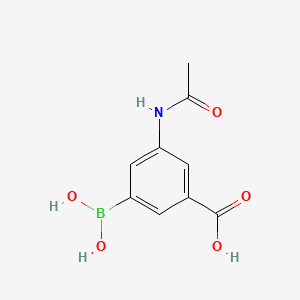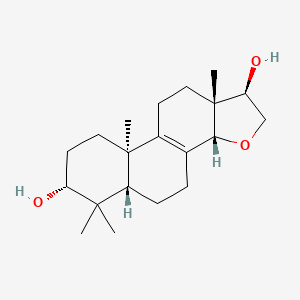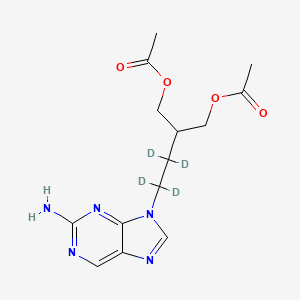
Rivulobirin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rivulobirin B is a dicoumarin compound isolated from the underground parts of the plant Pleurospermum rivulorum . It belongs to the phenylpropanoids and coumarins class of compounds and has a molecular formula of C23H12O9 with a molecular weight of 432.34 g/mol . This compound is known for its antiviral and antibacterial properties, making it a valuable subject in medicinal research .
Wissenschaftliche Forschungsanwendungen
Rivulobirin B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of dicoumarins.
Biology: It is studied for its potential effects on various biological pathways and its interactions with enzymes.
Wirkmechanismus
Target of Action
Rivulobirin B is a dicoumarin that can be isolated from the underground part of Pleurospermum rivulorum . .
Mode of Action
It is known that dicoumarins, the class of compounds to which this compound belongs, often function by inhibiting enzymes
Biochemical Pathways
Dicoumarins, in general, are known to interfere with various biochemical pathways, often by inhibiting key enzymes
Result of Action
It is known that dicoumarins often exert their effects by inhibiting key enzymes, which can lead to changes in cellular processes
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Biochemische Analyse
Cellular Effects
Rivulobirin B has been found to have inhibitory effects on P-glycoprotein (P-gp) at the blood-brain barrier (BBB) under both in vitro and in vivo conditions . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rivulobirin B involves multiple steps and raw materials. Generally, its synthesis requires a series of chemical reactions, crystallization, and purification steps to obtain a higher purity product . The detailed synthetic route is not widely documented, but it typically involves the formation of coumarin structures followed by dimerization to form the dicoumarin structure of this compound.
Industrial Production Methods: This would involve optimizing reaction conditions, purification processes, and ensuring the stability of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions: Rivulobirin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the coumarin rings.
Substitution: This reaction can occur at the aromatic rings of the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Vergleich Mit ähnlichen Verbindungen
Rivulobirin B is unique among dicoumarins due to its specific structure and bioactivity. Similar compounds include:
Rivulobirin A: Another dicoumarin with similar antiviral properties.
Rivulobirin E: A dimeric furanocoumarin with distinct structural features.
Rivulotririn C: A trimeric furanocoumarin with unique biological activities.
These compounds share some structural similarities but differ in their specific bioactivities and applications, highlighting the uniqueness of this compound in scientific research .
Eigenschaften
IUPAC Name |
9-hydroxy-4-(4-methoxy-7-oxofuro[3,2-g]chromen-9-yl)oxyfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12O9/c1-27-17-10-2-4-15(25)31-22(10)23(21-12(17)6-9-29-21)32-18-11-3-5-14(24)30-20(11)16(26)19-13(18)7-8-28-19/h2-9,26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUOMKFQMCEXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC4=C5C=COC5=C(C6=C4C=CC(=O)O6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
